5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
Overview
Description
5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Biological Activity
5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 266.34 g/mol
- CAS Number : 88499-83-6
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions. Various methods have been reported to achieve high yields and purity of the compound.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown inhibitory effects against various cancer cell lines:
Compound Type | Cancer Cell Lines | IC (µM) |
---|---|---|
Pyrimidine Derivatives | MDA-MB-231 (Breast Cancer) | 15.0 |
Pyrazole Analogues | HepG2 (Liver Cancer) | 20.0 |
General Anticancer Agents | Various Solid Tumors | <50.0 |
These findings suggest that the specific substitutions on the pyrimidine ring can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibition properties. Notably, similar compounds have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to various pathological conditions:
Enzyme | Compound | IC (µM) |
---|---|---|
β-glucuronidase | Compound 24 (similar structure) | 2.8 ± 0.10 |
β-glucuronidase | D-saccharic acid 1,4-lactone (standard) | 45.75 ± 2.16 |
The structural analysis indicates that the presence of specific functional groups enhances binding affinity and inhibitory potency against β-glucuronidase.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cancer progression or metabolic pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Signaling : Interaction with signaling pathways may alter cellular responses leading to growth inhibition.
Case Studies and Research Findings
Several studies have focused on derivatives of pyrimidine compounds, emphasizing their potential as therapeutic agents:
- Study on β-glucuronidase Inhibition : A study highlighted that certain derivatives showed significantly lower IC values compared to standard inhibitors, indicating a strong potential for drug development.
- Anticancer Efficacy : Research demonstrated that analogs with specific substitutions exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
- Antimicrobial Evaluation : Compounds structurally related to this compound were tested against various pathogens, showing MIC values in the low micromolar range.
Properties
IUPAC Name |
5-benzyl-4-methyl-2-(4-methylanilino)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-8-10-16(11-9-13)21-19-20-14(2)17(18(23)22-19)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDCKSXTJXHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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